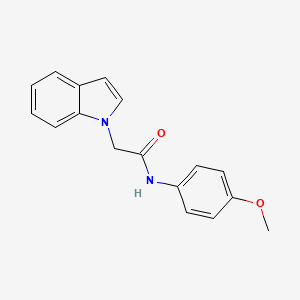

2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide

Description

Significance of Indole (B1671886) Derivatives in Drug Discovery and Development

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in a vast array of natural products and synthetic drugs. bioencapsulation.net Its structural versatility and ability to interact with a wide range of biological targets have made it a focal point of drug discovery efforts for decades. researchgate.netchemjournal.kzchemjournal.kz

Indole derivatives exhibit a remarkable spectrum of pharmacological activities, including:

Anticancer: Many indole-containing compounds have demonstrated potent anticancer properties by targeting various mechanisms, such as the inhibition of tubulin polymerization, protein kinases, and histone deacetylases. researchgate.net

Anti-inflammatory: The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core, and numerous other indole derivatives have been explored for their ability to modulate key inflammatory pathways. researchgate.net

Antimicrobial: The indole scaffold has been incorporated into agents designed to combat bacterial and fungal infections. evitachem.com

Antiviral: Researchers have investigated indole derivatives for their potential to inhibit viral replication, including against HIV. cyberleninka.runih.gov

Neuroprotective: The indole ring is a key component of the neurotransmitter serotonin (B10506) and the hormone melatonin, highlighting its importance in neurological function and as a basis for developing treatments for neurodegenerative diseases. researchgate.netmdpi.com

The following table provides examples of biologically active indole derivatives, showcasing the diverse therapeutic applications of this scaffold.

| Compound Name | Therapeutic Class | Mechanism of Action (if known) |

| Indomethacin | Anti-inflammatory (NSAID) | Inhibition of prostaglandin (B15479496) synthesis |

| Vincristine | Anticancer | Tubulin polymerization inhibitor |

| Ondansetron | Antiemetic | 5-HT3 receptor antagonist |

| Sumatriptan | Antimigraine | 5-HT1B and 5-HT1D receptor agonist |

| Melatonin | Hormone/Sleep aid | Regulation of circadian rhythms |

Role of Acetamide (B32628) Moieties in Bioactive Compounds

Key contributions of the acetamide moiety include:

Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for the formation of strong and specific interactions with the active sites of enzymes and receptors, which is often critical for biological activity. nih.gov

Structural Rigidity: The planar nature of the amide bond can impart a degree of conformational rigidity to a molecule, which can be advantageous for binding to a specific biological target.

Modulation of Physicochemical Properties: The inclusion of an acetamide group can influence a compound's solubility, lipophilicity, and metabolic stability, all of which are important pharmacokinetic parameters.

Numerous drugs across different therapeutic areas contain an acetamide functionality, underscoring its importance in drug design.

Overview of the Chemical Compound 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide within Indole-Acetamide Chemistry

The compound this compound is a specific example of a molecule built upon the indole-acetamide scaffold. Its structure features an indole ring linked at the N-1 position to an acetamide group, which in turn is substituted with a 4-methoxyphenyl (B3050149) ring.

While there is a wealth of research on various indole-acetamide derivatives, detailed studies specifically focused on the synthesis and biological evaluation of this compound are not extensively reported in publicly available scientific literature. However, its structure represents a logical combination of the key pharmacophoric elements discussed, making it a compound of significant interest for potential biological activity. The investigation of such molecules allows for the systematic exploration of the structure-activity relationships within the broader class of indole-acetamide compounds.

Research Avenues for Compounds with Indole and Methoxyphenyl Functionalities

The combination of an indole nucleus and a methoxyphenyl group within a single molecule opens up several promising avenues for medicinal chemistry research. The methoxy (B1213986) group on the phenyl ring can significantly influence the electronic and steric properties of the molecule, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.

Potential research directions for compounds incorporating both indole and methoxyphenyl moieties include:

Anticancer Drug Development: Given the established anticancer properties of many indole derivatives, the introduction of a methoxyphenyl group could lead to novel compounds with enhanced potency or selectivity against specific cancer cell lines.

Antimicrobial Agents: Derivatives of N-(4-methoxyphenyl)acetamide have been synthesized and investigated for their antifungal and antibacterial properties. researchgate.netchemjournal.kzchemjournal.kz The conjugation of this moiety with an indole ring could result in synergistic or enhanced antimicrobial effects.

Anticonvulsant Therapies: The search for novel anticonvulsant agents is ongoing, and various N-phenylacetamide derivatives have been evaluated for their potential in treating epilepsy. nih.govwikipedia.org The indole nucleus is also found in compounds with central nervous system activity, suggesting that hybrid indole-methoxyphenylacetamide structures could be promising candidates for anticonvulsant research.

Anti-inflammatory Agents: The anti-inflammatory potential of both indole and acetamide derivatives is well-documented. archivepp.com The exploration of compounds combining these features with a methoxyphenyl group could lead to the discovery of new and effective anti-inflammatory drugs.

Structure

3D Structure

Properties

IUPAC Name |

2-indol-1-yl-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-21-15-8-6-14(7-9-15)18-17(20)12-19-11-10-13-4-2-3-5-16(13)19/h2-11H,12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVURYQMGUPZIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 1h Indol 1 Yl N 4 Methoxyphenyl Acetamide and Its Analogs

Established Synthetic Pathways for Indole-1-yl-Acetamide Derivatives

The construction of the indole-1-yl-acetamide scaffold is typically achieved through two primary retrosynthetic routes. The most common approach involves the N-alkylation of an indole (B1671886) ring with a pre-formed haloacetamide derivative. A second, alternative pathway involves the formation of indole-1-acetic acid, which is then coupled with an appropriate aniline (B41778) derivative.

A prevalent synthetic strategy involves the reaction of indole with 2-chloro-N-(4-methoxyphenyl)acetamide in the presence of a base. The base, often a strong one like sodium hydride (NaH) or a milder one like potassium carbonate (K2CO3), deprotonates the indole at the N-1 position, forming a nucleophilic indole anion. rsc.org This anion then attacks the electrophilic carbon of the chloroacetamide via a nucleophilic substitution reaction, displacing the chloride ion and forming the desired N-C bond to yield the final product. iucr.org

An alternative route begins with the synthesis of indole-1-acetic acid. This can be accomplished by reacting indole with an ethyl haloacetate, such as ethyl bromoacetate (B1195939), under basic conditions, followed by hydrolysis of the resulting ester to the carboxylic acid. chemicalbook.com The subsequent step is the formation of the amide bond between indole-1-acetic acid and 4-methoxyaniline.

Condensation Reactions for Amide Bond Formation

The formation of the amide bond is a cornerstone of this synthesis, representing a condensation reaction where a carboxylic acid (or its derivative) combines with an amine, resulting in the elimination of a water molecule. nih.gov Direct reaction between a carboxylic acid and an amine to form an amide is often slow and requires high temperatures to drive off the water formed. ymerdigital.com

To achieve milder and more efficient reaction conditions, the carboxylic acid is typically "activated". This involves converting the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. A variety of coupling reagents have been developed for this purpose.

Commonly used methods include:

Carbodiimide Coupling: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to increase efficiency and suppress side reactions. nih.gov

Acyl Halide Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with the amine. For instance, the key precursor 2-chloro-N-(4-methoxyphenyl)acetamide is synthesized by reacting 4-methoxyaniline with chloroacetyl chloride. iucr.org

Other Coupling Agents: A diverse array of other reagents can facilitate amide bond formation, including carbonyldiimidazole (CDI), which activates the carboxylic acid by forming a reactive acylimidazole intermediate. rsc.org

| Coupling Reagent/Method | Description | Typical Conditions |

|---|---|---|

| EDC/HOBt | Forms a highly reactive O-acylisourea intermediate. HOBt minimizes racemization and side reactions. | Organic solvent (e.g., DMF, DCM), room temperature. |

| Acyl Chlorides (e.g., from SOCl₂) | Highly reactive intermediates that readily couple with amines. | Often requires a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. |

| Carbonyldiimidazole (CDI) | Forms an acylimidazole intermediate; byproducts (imidazole and CO₂) are easily removed. | Anhydrous solvents (e.g., THF, acetonitrile). |

One-Pot Synthetic Approaches

While a direct one-pot synthesis for 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide from the most basic starting materials (indole, an acetyl group source, and 4-methoxyaniline) is not commonly reported, related structures have been efficiently synthesized using one-pot methodologies. These approaches enhance operational simplicity and reduce waste by avoiding the isolation of intermediate compounds. nih.gov

For example, indole-3-acetamides have been synthesized in a one-pot reaction where indole-3-acetic acid is first activated with CDI in acetonitrile (B52724), followed by the direct addition of a substituted aniline to the reaction mixture. This multicomponent reaction proceeds smoothly at room temperature to afford the desired amide products in good yields. rsc.org Similar strategies, such as the Fischer indolisation followed immediately by N-alkylation in the same reaction vessel, have been developed for other substituted indoles, demonstrating the feasibility of tandem reactions in this chemical space. rsc.orgresearchgate.net

Sequential Functionalization Strategies for Indole Modification

Sequential functionalization provides a powerful strategy for creating analogs of the parent compound by introducing modifications to the indole core either before or after the construction of the acetamide (B32628) side chain. This allows for systematic exploration of structure-activity relationships.

One effective strategy involves using a pre-functionalized indole as the starting material. For instance, beginning with a 5-bromoindole (B119039) or a 6-chloroindole (B17816) allows the halogen to be used as a handle for further modifications via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, after the N-acetamide group has been installed. nih.gov This approach enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at specific positions on the indole ring.

Another approach is the direct functionalization of the indole ring after the main scaffold has been assembled. While the N-1 position is blocked by the acetamide group, the C-3 position remains the most nucleophilic site on the indole ring and is susceptible to electrophilic substitution, although this can be more challenging to control than using pre-functionalized starting materials.

Precursor Compounds and Reactants in the Synthesis of the Compound

The synthesis of this compound relies on a set of key precursor compounds and reactants. The specific precursors depend on the chosen synthetic pathway.

Pathway 1: N-Alkylation of Indole

This is the most direct route and involves three primary components:

Indole: The foundational heterocyclic starting material.

2-chloro-N-(4-methoxyphenyl)acetamide: The alkylating agent that provides the N-acetamide moiety. This crucial intermediate is itself synthesized from two precursors:

4-Methoxyaniline (p-Anisidine): The aromatic amine that forms one side of the final amide.

Chloroacetyl chloride: A bifunctional reagent that provides the acetyl bridge and the reactive chloride leaving group. The synthesis involves dissolving 4-methoxyaniline in a suitable solvent like acetic acid or acetone (B3395972), followed by the portionwise addition of chloroacetyl chloride, often in the presence of a base like triethylamine (B128534) or sodium acetate (B1210297) to neutralize the HCl generated. iucr.orgresearchgate.net

Base: A reagent to deprotonate the indole nitrogen is required. Common choices include strong bases like sodium hydride (NaH) in an aprotic solvent like DMF, or milder bases such as potassium carbonate (K2CO3) in acetone or acetonitrile. rsc.orgiucr.org

Pathway 2: Amide Coupling with Indole-1-acetic acid

This alternative route uses a different set of precursors:

Indole-1-acetic acid: This intermediate is prepared first. A common method is the reaction of indole with ethyl bromoacetate in the presence of a base and a phase-transfer catalyst, followed by saponification (hydrolysis) of the resulting ester with a base like sodium hydroxide (B78521). chemicalbook.com

4-Methoxyaniline: The same amine precursor as in Pathway 1.

Coupling Agent: A reagent to facilitate the amide bond formation between the carboxylic acid and the amine (see section 2.1.1 for examples like EDC or CDI).

| Precursor/Reactant | Role in Synthesis | Typical Synthetic Source |

|---|---|---|

| Indole | Core heterocyclic structure | Commercially available |

| 4-Methoxyaniline | Forms the N-(4-methoxyphenyl) part of the amide | Commercially available |

| Chloroacetyl chloride | Provides the chloro-acetamide bridge for alkylation | Commercially available |

| Ethyl Bromoacetate | Precursor for indole-1-acetic acid synthesis | Commercially available |

| Sodium Hydride (NaH) | Strong base for deprotonating indole | Commercially available |

| Potassium Carbonate (K₂CO₃) | Mild base for N-alkylation | Commercially available |

| EDC / CDI | Coupling agents for amide bond formation | Commercially available |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. Key parameters that are typically adjusted include the choice of solvent, base, temperature, and reaction time. nih.gov

For the N-alkylation of indole , a significant challenge is preventing competing C-3 alkylation, as the C-3 position is inherently nucleophilic. nih.gov

Base and Solvent: The choice of base and solvent system is critical. Using a strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) effectively generates the indole anion, favoring N-alkylation. rsc.org Milder conditions, such as potassium hydroxide or potassium carbonate, can also be effective, sometimes in two-phase systems with a phase-transfer catalyst to improve reactivity. researchgate.netgoogle.com

Temperature: Reaction temperature can influence the regioselectivity (N- vs. C-alkylation). While some reactions proceed well at room temperature, others benefit from heating. For instance, in some cases, elevating the temperature to around 80 °C in DMF has been shown to achieve complete N-alkylation and suppress the C-3 substituted byproduct. rsc.org

For the amide bond formation step , optimization focuses on ensuring complete conversion without causing degradation of the starting materials or product.

Coupling Reagent: The choice of coupling agent can significantly impact yield. While highly reactive acyl chlorides give fast reactions, they can be sensitive to moisture. Peptide coupling reagents like EDC or HATU offer milder conditions and are often preferred for more complex substrates.

Solvent and Temperature: Anhydrous aprotic solvents like dichloromethane (B109758) (DCM), DMF, or acetonitrile are typically used to prevent hydrolysis of activated intermediates. Most coupling reactions are run at room temperature, although initial activation may be performed at 0 °C to control reactivity.

The use of microwave irradiation has also emerged as a technique to accelerate these reactions, often leading to significantly reduced reaction times and improved yields, aligning with the principles of green chemistry. ymerdigital.com

| Parameter | Condition A (High Yield) | Condition B (Milder) | Rationale/Outcome |

|---|---|---|---|

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | NaH ensures complete deprotonation, driving the reaction forward. K₂CO₃ is easier to handle and sufficient for many substrates. |

| Solvent | Dimethylformamide (DMF) | Acetonitrile or Acetone | DMF is a polar aprotic solvent that effectively solvates the indole anion. Acetonitrile is a less polar alternative. |

| Temperature | Room Temp to 80 °C | Room Temp to Reflux | Higher temperatures can favor the thermodynamically preferred N-alkylation product over the C-3 isomer. rsc.org |

| Typical Yield | Often >80% | Variable, generally good | Yield is highly dependent on the specific indole and alkylating agent used. |

Derivatization Strategies for Structural Modification

Derivatization is a key strategy for creating a library of analogs based on the this compound scaffold. These modifications can be introduced at three primary locations: the indole ring, the N-phenyl ring, or the acetamide linker.

Modification of the Indole Ring: A wide range of analogs can be synthesized by starting with substituted indoles. Commercially available or synthetically prepared indoles bearing substituents such as halogens (e.g., 5-chloro, 6-bromo), alkyl groups (e.g., 3-methyl), or nitro groups can be used in the N-alkylation reaction. nih.govnih.gov Halogenated derivatives are particularly useful as they can undergo further transformations, such as cross-coupling reactions, to introduce additional complexity. nih.gov

Modification of the N-Phenyl Ring: The N-phenyl moiety can be easily varied by using different substituted anilines in the synthesis of the 2-chloro-N-(aryl)acetamide precursor. For example, reacting chloroacetyl chloride with anilines bearing methyl, chloro, or other functional groups will produce a range of alkylating agents that lead to diverse final products. nih.gov This allows for the exploration of electronic and steric effects on the N-phenyl ring.

Modification of the Acetamide Bridge: The linker between the indole and the phenyl rings can also be modified. For instance, using 2-bromopropionyl chloride instead of chloroacetyl chloride in the initial step would lead to a propanamide bridge, introducing a methyl group and a chiral center on the linker.

These derivatization strategies allow for a systematic investigation of how different structural features influence the properties of the molecule.

| Modification Site | Strategy | Example Precursor | Resulting Analog Structure |

|---|---|---|---|

| Indole Ring (Position 5) | Use of a substituted indole | 5-Bromoindole | 2-(5-Bromo-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide |

| N-Phenyl Ring (Position 4) | Use of a substituted aniline | 4-Chloroaniline (to make the chloroacetamide) | 2-(1H-indol-1-yl)-N-(4-chlorophenyl)acetamide |

| N-Phenyl Ring (Position 2,4) | Use of a disubstituted aniline | 2,4-Dimethylaniline (to make the chloroacetamide) | 2-(1H-indol-1-yl)-N-(2,4-dimethylphenyl)acetamide nih.gov |

| Acetamide Bridge | Use of a substituted acyl halide | 2-Bromopropionyl chloride | 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)propanamide |

Introduction of Substituents on the Indole Ring

The indole scaffold of this compound offers multiple positions for the introduction of substituents, which can significantly influence the compound's properties. Common strategies involve direct electrophilic substitution or the use of pre-functionalized indole precursors.

Research on analogous N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides has demonstrated that substitutions on the indole ring can be effectively achieved. For instance, the introduction of a methyl group at the 2-position of the indole has been shown to enhance biochemical potency in certain contexts. Similarly, a 2-cyclopropyl motif has been successfully incorporated, leading to improved cellular potency in specific assays. nih.gov Furthermore, substitutions at the 7-position, such as a methyl group, and combined 2,7-dimethyl substitutions have been explored, indicating that multiple sites on the indole ring are accessible for modification. nih.gov

The synthesis of N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide, a structural analog, involves the use of a 1-(phenylsulfonyl)-1H-indole precursor, highlighting a strategy where the indole nitrogen is protected to facilitate other modifications. iucr.org This approach can be adapted to introduce a variety of substituents onto the indole nucleus before the acetamide side chain is appended.

Table 1: Examples of Substitutions on the Indole Ring of Analogous Compounds

| Position of Substitution | Substituent | Reference |

|---|---|---|

| 2 | Methyl | nih.gov |

| 2 | Cyclopropyl | nih.gov |

| 7 | Methyl | nih.gov |

| 2, 7 | Dimethyl | nih.gov |

Modifications of the Phenyl Ring

The N-(4-methoxyphenyl) moiety of the parent compound can be readily modified by utilizing a variety of substituted anilines in the final amide bond formation step. This approach allows for the systematic investigation of the effects of different substituents on the phenyl ring.

The synthesis of a series of indole-3-acetamides has been accomplished by coupling indole-3-acetic acid with various substituted anilines. This one-pot multicomponent reaction often employs a coupling reagent such as 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov This methodology is directly applicable to the synthesis of analogs of this compound with diverse substitution patterns on the phenyl ring. For example, analogs with different alkyl, alkoxy, and halogen substituents have been synthesized to explore their structure-activity relationships. nih.gov

In the synthesis of N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide, 3-methoxyaniline is used as a key starting material, demonstrating the feasibility of incorporating different methoxy-substituted phenyl rings. iucr.org

Table 2: Examples of Modifications on the Phenyl Ring of Analogous Indole Acetamides

| Substituent(s) | Position(s) | Synthetic Method | Reference |

|---|---|---|---|

| Unsubstituted | - | Coupling with aniline | nih.gov |

| Methyl | 4 | Coupling with p-toluidine | nih.gov |

| Dimethyl | 3, 4 | Coupling with 3,4-dimethylaniline | nih.gov |

| Fluoro | 4 | Coupling with 4-fluoroaniline | nih.gov |

Alterations to the Acetamide Linker

Modifications to the acetamide linker connecting the indole and phenyl moieties can involve changes to its length, rigidity, and the nature of the amide bond itself. These alterations can impact the molecule's conformation and its interactions with biological targets.

One approach to modifying the linker involves the synthesis of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives. In this series, the acetamide linker is part of a 2-oxoacetamide (B1243867) moiety, which introduces an additional carbonyl group, altering the electronic and steric properties of the linker. mdpi.com

Furthermore, the amide bond itself can be "reversed." For instance, the Curtius rearrangement of indole-3-carboxazide has been employed to afford N-(indol-3-yl)amides, where the connectivity of the amide group is inverted compared to the parent structure. This method has been applied to both N-substituted and 1H-indole derivatives, reacting with a variety of carboxylic acids to generate a diverse set of analogs. rsc.org Single-crystal X-ray analysis of one such reversed amide, N-(1-methyl-indol-3-yl)-2-(4-nitrophenyl)acetamide, confirmed the altered connectivity. rsc.org

Strategies for C-N bond formation are also crucial for linker modification. Metal-free methods, such as NIS-mediated cascade C-N bond formation/aromatization, have been developed for the synthesis of indoles, and similar principles can be applied to the construction of the acetamide linker. organic-chemistry.org Organocatalyzed approaches to C-N bond formation provide a sustainable alternative to traditional metal-catalyzed reactions for the synthesis of amides. researchgate.net

Analytical Techniques for Compound Characterization

A comprehensive suite of analytical techniques is employed to confirm the structure and purity of this compound and its analogs. These techniques provide detailed information about the molecular structure, functional groups, and three-dimensional arrangement of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for the structural elucidation of these compounds. For the analog, N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons of the indole and phenyl rings, the methylene (B1212753) protons of the acetamide linker, and the methyl protons of the methoxy (B1213986) and acetyl groups. iucr.org For instance, the singlet for the N-acetyl methyl protons appears around 2.04 ppm, the methoxy protons at 3.76 ppm, and the methylene bridge protons at 5.35 ppm. iucr.org The aromatic protons resonate in the range of 6.61-8.06 ppm. iucr.org The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the acetamide appearing at 170.7 ppm. iucr.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. For a series of indole-3-acetamides, electron ionization-mass spectroscopy (EI-MS) was used to confirm the molecular weights of the products. nih.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, further confirming the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the characteristic functional groups present in the molecule. For N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, characteristic IR absorption bands are observed for N-H, C=O (amide), and C=N stretching vibrations. researchgate.net In N-aryl acetamide compounds, the amide C=O stretching vibration is typically observed in the region of 1670-1690 cm⁻¹. semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole nucleus and the substituted phenyl ring are the primary chromophores. The UV-Vis spectra of N-aryl-2-(N-disubstituted) acetamide compounds show absorption maxima between 272 and 290 nm. semanticscholar.org The exact position of the absorption bands is influenced by the substitution pattern on both the indole and phenyl rings.

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive proof of the molecular structure and reveals detailed information about bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice. For the analog N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide, X-ray diffraction analysis revealed a cup-shaped conformation stabilized by an intramolecular N—H⋯O hydrogen bond. nih.gov The study of the crystal structure of N-(1-methyl-indol-3-yl)-2-(4-nitrophenyl)acetamide confirmed the reversed amide functionality. rsc.org The analysis of crystal structures of various N-aryl acetamides and indole derivatives provides insights into the supramolecular assembly through hydrogen bonding and other intermolecular interactions. semanticscholar.orgmdpi.com

Table 3: Summary of Analytical Data for Analogous Compounds

| Technique | Compound/Analog Class | Key Findings | Reference |

|---|---|---|---|

| ¹H NMR | N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide | Characteristic shifts for aromatic, methylene, methoxy, and acetyl protons. | iucr.org |

| ¹³C NMR | N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide | Carbonyl signal at 170.7 ppm. | iucr.org |

| MS | Indole-3-acetamides | Confirmation of molecular weights. | nih.gov |

| FTIR | N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamides | Characteristic N-H, C=O, and C=N stretching bands. | researchgate.net |

| UV-Vis | N-aryl-2-(N-disubstituted) acetamides | Absorption maxima between 272-290 nm. | semanticscholar.org |

| X-ray Diffraction | N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide | Cup-shaped conformation, intramolecular hydrogen bonding. | nih.gov |

Biological Activity Profiling and Preclinical Investigations

Broad Spectrum Biological Activities of Indole-Acetamide Class

The indole (B1671886) nucleus is a prominent scaffold in a multitude of biologically active compounds. When combined with an acetamide (B32628) moiety, the resulting indole-acetamide derivatives exhibit a wide range of pharmacological properties. Research has indicated that compounds within this class possess potential anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The diverse biological profile is attributed to the ability of the indole ring system to interact with various biological targets.

Anti-inflammatory Efficacy Studies

While specific studies on the anti-inflammatory effects of 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide have not been identified, the indole-acetamide class is known to contain compounds with significant anti-inflammatory potential. The evaluation of such compounds typically involves a tiered approach, beginning with in vitro assays and progressing to in vivo models.

In Vitro Anti-inflammatory Assays

Initial screening for anti-inflammatory activity is often conducted using in vitro assays that measure the inhibition of key inflammatory mediators. A common method involves assessing the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. nih.gov Overproduction of NO is a hallmark of inflammation, and its reduction is indicative of potential anti-inflammatory effects.

Preclinical In Vivo Models of Inflammation (e.g., Carrageenan-induced Paw Edema)

A standard and widely used preclinical model to evaluate the in vivo anti-inflammatory activity of a compound is the carrageenan-induced paw edema test in rodents, typically rats or mice. inotiv.comnih.govcreative-biolabs.commdpi.comnih.gov In this model, a localized inflammation is induced by injecting a solution of carrageenan into the paw of the animal. inotiv.comnih.govcreative-biolabs.commdpi.comnih.gov The extent of edema, or swelling, is measured over a period of several hours. inotiv.comnih.gov The administration of a potential anti-inflammatory agent is expected to reduce the volume of the paw edema compared to a control group. nih.gov This test is valuable for assessing the acute anti-inflammatory potential of a substance. creative-biolabs.com

Molecular Mechanisms of Anti-inflammatory Action (e.g., COX-1/2 Inhibition)

A primary mechanism by which many anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. researchgate.net Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents to minimize side effects. archivepp.comnih.gov In vitro assays are employed to determine the inhibitory concentration (IC50) of a compound against both COX-1 and COX-2, allowing for the assessment of its potency and selectivity. mdpi.com

Anticancer and Cytotoxic Activity Assessments

The indole scaffold is a key component of numerous anticancer agents. Consequently, novel indole-acetamide derivatives are frequently evaluated for their potential as anticancer therapies.

In Vitro Cytotoxicity on Various Cancer Cell Lines (e.g., MCF-7, A549, HeLa)

The initial step in assessing the anticancer potential of a compound is to determine its cytotoxicity against a panel of human cancer cell lines. Commonly used cell lines include MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer). brieflands.comnih.govnih.gov The cytotoxic effect is typically quantified by determining the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Various assays, such as the MTT assay, are used to measure cell viability after exposure to the test compound. brieflands.comnih.gov

Below is a representative data table illustrating how results from such an assay would be presented. Please note that the data in this table is hypothetical and for illustrative purposes only, as specific cytotoxicity data for this compound against these cell lines is not available.

Hypothetical In Vitro Cytotoxicity of this compound

| Cancer Cell Line | Cell Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HeLa | Cervical Cancer | Data not available |

Induction of Apoptosis in Cancer Cell Models

There is currently a lack of specific studies investigating the ability of this compound to induce apoptosis, or programmed cell death, in cancer cell lines. However, research into structurally related compounds offers some context. For instance, other indole-containing molecules have demonstrated pro-apoptotic effects. A study on (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide, an indole acetamide derivative, showed that it could inhibit the proliferation of melanoma cells and induce both apoptosis and autophagy. nih.gov This was linked to its influence on the PI3K/Akt and MAPK signaling pathways. nih.gov Similarly, a different class of indole derivatives, 2-indolyl-1,3,4-oxadiazoles, has been found to trigger apoptosis, alongside paraptosis and autophagy, in breast cancer cells. nih.gov These findings suggest that the indole scaffold is a promising feature for the development of anticancer agents that function through the induction of cell death pathways. Further research would be necessary to determine if this compound shares these properties.

Preclinical Efficacy in Tumor Models

Consistent with the absence of in vitro apoptosis studies, there is no available data on the preclinical efficacy of this compound in animal tumor models. The evaluation of a compound's performance in a living organism is a critical step in drug development, providing insights into its potential therapeutic benefits and challenges that may not be apparent from cell-based assays. nih.govresearchgate.net

Antioxidant Capacity and Oxidative Stress Modulation

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

Specific data from free radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests for this compound are not present in the current scientific literature. These assays are standard methods used to evaluate the antioxidant potential of a compound by measuring its ability to neutralize stable free radicals. researchgate.netresearchgate.netnih.govsemanticscholar.org The indole ring system, a core component of the molecule , is known to possess antioxidant properties, and various indole derivatives have been studied for these effects. rsc.org

Nrf2 Pathway Induction and Cellular Antioxidant Defense Mechanisms

There is no research to date specifically linking this compound to the induction of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. The Nrf2 pathway is a key cellular defense mechanism against oxidative stress. mdpi.comresearchgate.net When activated, Nrf2 translocates to the nucleus and initiates the transcription of a wide array of antioxidant and cytoprotective genes. nih.govresearchgate.net The potential for novel compounds to activate this pathway is an area of significant interest in the development of treatments for diseases associated with oxidative stress. nih.gov

Neuroprotective Effects against Oxidative Stress (e.g., H₂O₂ toxicity in SH-SY5Y cells)

Investigations into the neuroprotective effects of this compound, particularly its ability to protect neuronal cells like the SH-SY5Y line from hydrogen peroxide (H₂O₂)-induced toxicity, have not been reported. H₂O₂ is commonly used in in vitro models to simulate oxidative stress, a key factor in the pathology of neurodegenerative diseases. nih.govnih.govresearchgate.netmdpi.combiomolther.org The evaluation of a compound's capacity to mitigate such damage is a crucial first step in assessing its potential as a neuroprotective agent.

Antimicrobial and Antifungal Activity

Specific studies on the antimicrobial and antifungal properties of this compound are not available. However, the broader family of N-(4-methoxyphenyl)acetamide derivatives has been a subject of such research. For example, derivatives of N-(4-methoxyphenyl)acetamide have been synthesized and tested for their activity against various bacteria and fungi, with some showing promising results. researchgate.net Additionally, various indole derivatives have been investigated for their antimicrobial and antifungal potential, indicating that the indole nucleus can be a valuable component in the design of new anti-infective agents. nih.govresearchgate.net

Following a comprehensive search for scientific literature, there is no specific published data available for the compound This compound concerning the biological and preclinical activities outlined in the requested article structure.

The conducted searches yielded information on related, but structurally distinct, classes of compounds, including:

Indole-3-acetamide (B105759) derivatives : Compounds where the acetamide group is attached to the 3-position of the indole ring. nih.govmdpi.comacs.orgnih.gov

Various other indole derivatives : A broad range of molecules containing an indole scaffold but not the specific N-1-yl acetamide structure. mdpi.commdpi.comresearchgate.netnih.govnih.govnih.govacs.orgmdpi.comnih.gov

Derivatives of N-(4-methoxyphenyl)acetamide : Compounds that share the methoxyphenyl acetamide portion but lack the 1H-indol-1-yl group. acs.orgresearchgate.netchemjournal.kz

The structural difference between substitution at the N-1 position versus the C-3 position of the indole ring is significant and results in different chemical and biological properties. Therefore, extrapolating data from these related compounds would not be scientifically accurate for the specific molecule and would violate the strict instructions to focus solely on "this compound".

As a result, it is not possible to generate a factually accurate and scientifically sound article that adheres to the provided outline for the specified compound.

Other Biological Activities (e.g., Antihyperglycemic, Antidepressant, Anticonvulsant)

No published research was identified that has evaluated this compound for antihyperglycemic, antidepressant, or anticonvulsant properties.

Structure Activity Relationship Sar Studies

Impact of Indole (B1671886) Ring Substitutions on Biological Efficacy

The indole nucleus is a prevalent scaffold in medicinal chemistry, and substitutions on this ring system can dramatically alter the efficacy of indole-containing compounds. mdpi.comchula.ac.thresearchgate.net For indole-acetamide derivatives, the position and nature of substituents on the indole ring are pivotal for their biological activity.

Research on N-acetamide indole analogs has demonstrated that substitutions at various positions of the indole framework are synthetically feasible and crucial for SAR investigation. nih.gov For instance, in a series of N-acetamide indoles developed as antimalarials, the addition of a 6-bromo substituent on the indole core served as a handle for introducing further heterocyclic variations via Suzuki coupling, highlighting the tolerance for substitution at this position. nih.gov

Studies on other classes of indole derivatives provide further insight into the effects of ring substitution. For example, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, the position of substituents significantly impacted potency. researchgate.net Fluorine-substituted derivatives were generally more potent than their chlorine-substituted counterparts. researchgate.net Specifically, substitution at the 7-position of the indole ring with a methoxy (B1213986) group was found to be the most favorable for activity, whereas substitution at the 4-position was the least favorable. researchgate.net

Table 1: Effect of Indole Ring Substitution on Biological Activity of Analogous Compounds

| Indole Ring Position | Substituent | Observed Impact on Activity | Reference Compound Class |

|---|---|---|---|

| Position 4 | Various | Generally unfavorable for activity. researchgate.net | 3-Substituted 1H-indole-2-carboxylic acids |

| Position 6 | Bromo | Serves as a useful synthetic intermediate for further modification without ablating activity. nih.gov | N-acetamide indoles |

| Position 6 | 5-methyl-1,3,4-oxadiazole | Established a baseline potency in an antimalarial series. nih.gov | N-acetamide indoles |

| Position 6 | 5-methyl-1,2,4-oxadiazole | Resulted in a 2-fold reduction in antiparasitic activity compared to the 1,3,4-oxadiazole (B1194373) analog. nih.gov | N-acetamide indoles |

| Position 6 | 3-methyl-1,2,4-oxadiazole | Ablated antiparasitic activity. nih.gov | N-acetamide indoles |

| Position 7 | Methoxy | Most favorable substitution for inhibitory effects. researchgate.net | 3-Substituted 1H-indole-2-carboxylic acids |

Influence of Methoxy-Phenyl Moiety on Receptor Binding and Activity

The N-(4-methoxyphenyl)acetamide portion of the molecule plays a crucial role in orienting the compound within a receptor's binding pocket and establishing key interactions. The nature and position of substituents on this phenyl ring can significantly modulate binding affinity and activity.

In SAR studies of related indole-3-acetamide (B105759) derivatives as α-amylase inhibitors, substitutions on the N-phenyl ring were extensively explored. nih.govacs.org The presence of an alkoxy group, such as the methoxy group in the title compound, was found to be significant. The position of the methoxy group was critical; a para-methoxy substitution generally conferred potent activity. nih.govacs.org

Further analysis of halogen substitutions on the N-phenyl ring revealed that a para-fluoro group resulted in the most active compound in one series, likely due to its inductive effect. nih.govacs.org In contrast, changing the fluoro group's position to meta resulted in decreased inhibition. nih.govacs.org Similarly, a para-chloro substitution was highly effective, while a para-bromo group was slightly more active than its meta-bromo counterpart. nih.govacs.org This indicates a clear preference for para-substitution on the phenyl ring. The decreased activity observed with di-substituted analogs suggests that steric hindrance might play a negative role. nih.govacs.org

Structurally, the methoxy group tends to lie close to the plane of the phenyl ring, which can influence interactions like π-π stacking. nih.gov The acetamido group, however, is typically twisted out of this plane. nih.govnih.gov

Table 2: SAR of N-Phenyl Ring Substitutions in Indole-3-Acetamide Analogs

| Substitution Position | Substituent | Relative α-Amylase Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| para | Fluoro | Most Active (IC50 = 1.09 ± 0.11 μM) | nih.govacs.org |

| para | Chloro | Second Most Active (IC50 = 1.76 ± 0.2 μM) | nih.govacs.org |

| para | Bromo | Active (IC50 = 2.1 ± 0.1 μM) | nih.govacs.org |

| para | Iodo | Active (IC50 = 2.14 ± 0.08 μM) | nih.govacs.org |

| meta | Fluoro | Decreased Activity (IC50 = 2.25 ± 0.05 μM) | nih.govacs.org |

| meta | Bromo | Decreased Activity (IC50 = 2.27 ± 0.04 μM) | nih.govacs.org |

| ortho, para | Di-fluoro | Decreased Activity | nih.govacs.org |

Role of the Acetamide (B32628) Linker and its Substituents in Pharmacological Profile

In many biologically active molecules, the amide bond is a key structural feature that mimics a peptide linkage, allowing for strong hydrogen bonding with biological targets. chula.ac.th The flexibility and length of the linker are crucial. Studies on 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors showed that modifications in this region were less tolerated than on the terminal aromatic rings, indicating its importance for maintaining an optimal binding conformation. mdpi.com

The planarity of the nitrogen atom in the acetamide group (sp2 hybridization) restricts rotation around the C-N bond, which helps to lock the molecule into a specific, lower-energy conformation. nih.gov This conformational rigidity can be advantageous for binding affinity by reducing the entropic penalty upon binding to a receptor.

Identification of Key Pharmacophoric Features

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to exert a specific biological effect. For the indole-acetamide class of compounds, several key pharmacophoric features can be identified.

Based on SAR studies, a general pharmacophore for related indole derivatives can be proposed, which typically includes:

A Hydrophobic Aromatic Region: Provided by the indole ring system. This region is often involved in van der Waals or hydrophobic interactions within the binding site. mdpi.com

Hydrogen Bond Acceptor/Donor Sites: The acetamide linker provides a crucial hydrogen bond acceptor (carbonyl oxygen) and a hydrogen bond donor (amide N-H). These are often essential for anchoring the ligand to the receptor. mdpi.com

A Second Aromatic/Hydrophobic Region: The N-(4-methoxyphenyl) group serves as a second hydrophobic region, which can engage in π-π stacking or further hydrophobic interactions. nih.gov

A Hydrogen Bond Acceptor (Ether): The para-methoxy group on the phenyl ring introduces an additional hydrogen bond acceptor site, which can contribute to binding affinity and selectivity. nih.gov

Pharmacophore modeling of indole and isatin (B1672199) derivatives has identified common features including two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings (AAHRR) as being relevant for activity. mdpi.com The spatial arrangement of these features is critical for proper alignment within the target's active site.

Comparative SAR with Similar Indole-Acetamide Analogs

The biological activity of 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide can be better understood by comparing its SAR to that of structurally related analogs. A key comparison is with indole-3-acetamide derivatives, where the acetamide group is attached to the C3 position of the indole ring instead of the N1 position. nih.govacs.orgdrugbank.com

Indole-3-acetamides have been extensively studied for various biological activities, including α-amylase inhibition. nih.govacs.org As detailed in section 4.2, SAR studies on these C3-linked analogs show a strong preference for para-substituents on the N-phenyl ring, with electron-withdrawing groups like fluorine and chlorine enhancing activity. nih.govacs.org This suggests that the electronic properties of the N-phenyl moiety are a common determinant of activity for both N1- and C3-linked indole acetamides.

Another class of related compounds are (1H-pyrazol-4-yl)acetamides, which have been investigated as P2X7 receptor antagonists. nih.govresearchgate.net In these molecules, the indole ring is replaced by a pyrazole (B372694) ring. SAR studies revealed that, similar to the indole-acetamides, the nature of the substituents on the terminal phenyl ring of the acetamide portion is critical for potency and pharmacokinetic properties. nih.govresearchgate.net This highlights the conserved importance of the N-aryl acetamide fragment across different heterocyclic cores.

The investigation of N-acetamide indoles as antimalarials, where substitutions were made on the indole core (at position 6), showed that the identity of the heterocyclic substituent dramatically influenced efficacy. nih.gov This contrasts with studies that focus on the N-phenyl ring, indicating that different regions of the indole-acetamide scaffold can be optimized depending on the specific biological target.

Ultimately, while the indole ring provides a critical hydrophobic scaffold, the specific point of attachment of the acetamide linker (N1 vs. C3) and the substitution patterns on both the indole and the N-phenyl rings dictate the molecule's three-dimensional shape, electronic distribution, and ability to interact with a specific biological target.

Computational and in Silico Investigations

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the binding affinity and mode of action of a potential drug candidate with its biological target, typically a protein or enzyme.

In a hypothetical docking study of 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide, the molecule would be treated as a ligand and docked into the binding site of a selected protein target. The simulation would explore various conformational poses of the ligand within the binding pocket, calculating the binding energy for each pose. The results would help to understand the thermodynamics of the binding process and the mechanism of interaction, which could be driven by hydrogen bonds, hydrophobic interactions, van der Waals forces, or electrostatic interactions.

A key output of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that interact with the ligand. The analysis would reveal which residues form hydrogen bonds, engage in hydrophobic contacts, or participate in pi-pi stacking with the indole (B1671886) or methoxyphenyl rings of the compound. This information is critical for understanding the structure-activity relationship (SAR) and for designing more potent and selective analogues.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for predicting a wide range of molecular properties.

For this compound, DFT calculations would begin with geometry optimization to determine the most stable three-dimensional conformation of the molecule. This process minimizes the energy of the molecule with respect to its atomic coordinates. Following optimization, analysis of the electronic structure would provide insights into the distribution of electron density, molecular electrostatic potential (MEP), and the nature of chemical bonds within the molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity. A smaller gap suggests a more reactive molecule. For this compound, this analysis would predict its kinetic stability and its propensity to engage in chemical reactions.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (Preclinical)

ADME prediction is a critical step in the drug development process that assesses the pharmacokinetic properties of a compound. These in silico models use the chemical structure of a molecule to predict how it will behave in the body.

For this compound, a preclinical ADME prediction would involve computational models to estimate properties such as:

Absorption: Prediction of oral bioavailability and intestinal absorption.

Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential metabolic sites and interaction with cytochrome P450 enzymes.

Excretion: Prediction of the likely route and rate of elimination from the body.

These predictions are essential for identifying potential liabilities of a drug candidate early in the discovery pipeline, thereby reducing the likelihood of late-stage failures.

In Silico Assessment of Lipophilicity and Permeability (e.g., BBB Penetration)

Lipophilicity and permeability are fundamental properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes the compound's distribution between an oily (n-octanol) and a watery phase. It is a critical factor for cell membrane penetration. nih.govbohrium.com Permeability assesses the ability of a molecule to pass through biological barriers, such as the intestinal wall or the blood-brain barrier (BBB).

In silico models predict these properties based on the molecule's structure. LogP can be calculated using various methods, including those based on atomic contributions (e.g., ALogP), fragmental methods (e.g., CLogP), or whole-molecule properties. These predictions are essential for early-stage evaluation against empirical rules for drug-likeness, such as Lipinski's Rule of Five.

Blood-brain barrier permeability is a more complex property to predict, as it involves not just passive diffusion but also active transport mechanisms. nih.gov Computational models for BBB penetration often use a combination of molecular descriptors, including logP, molecular weight (MW), and polar surface area (PSA), to classify a compound as BBB-penetrant (BBB+) or non-penetrant (BBB-). semanticscholar.orgnih.govacs.org Generally, small, lipophilic molecules with a low polar surface area are more likely to cross the BBB via passive diffusion. nih.gov

For this compound, a predictive analysis of these key physicochemical properties can be performed.

Table 1: Predicted Physicochemical Properties and Permeability of this compound This table presents computationally predicted values for illustrative purposes.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C18H18N2O2 | Basic molecular information |

| Molecular Weight | 294.35 g/mol | Influences diffusion and transport; generally <500 Da is preferred for oral drugs. |

| Calculated logP (XLogP3) | 2.9 | Indicates moderate lipophilicity, which is often favorable for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 52.5 Ų | Represents the surface area of polar atoms; values <90 Ų are often associated with good cell permeability and BBB penetration. |

| Hydrogen Bond Donors | 1 | Number of N-H and O-H bonds; typically ≤5 is preferred. |

| Hydrogen Bond Acceptors | 3 | Number of N and O atoms; typically ≤10 is preferred. |

| Predicted BBB Permeation | Likely Permeant | Based on MW, logP, and TPSA values, the compound shows characteristics favorable for crossing the blood-brain barrier. |

Metabolic Stability Predictions

Metabolic stability is a critical parameter that influences the half-life and bioavailability of a drug. nih.gov Poor metabolic stability can lead to rapid clearance from the body, reducing therapeutic efficacy. In silico metabolic stability prediction primarily focuses on identifying "metabolic soft spots"—the sites on a molecule most susceptible to metabolism by drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. bohrium.comacs.orgingentaconnect.com

By analyzing the structure of this compound, potential sites of metabolism can be pinpointed. Common metabolic reactions include hydroxylation of aromatic rings, O-demethylation of methoxy (B1213986) groups, and hydrolysis of amide bonds. Computational tools can predict the likelihood of metabolism at each site, guiding medicinal chemists in designing more stable analogues by modifying these vulnerable positions.

Table 2: Predicted Sites of Metabolism for this compound This table outlines likely metabolic transformations based on the compound's chemical structure for illustrative purposes.

| Potential Metabolic Site | Type of Reaction | Metabolizing Enzyme Family (Likely) | Potential Impact |

|---|---|---|---|

| 4-methoxyphenyl (B3050149) group (methoxy) | O-demethylation | CYP450 | Formation of a phenolic metabolite, which can be further conjugated and excreted. |

| Indole ring | Aromatic Hydroxylation | CYP450 | Introduction of a hydroxyl group at various positions (e.g., C4, C5, C6, C7), increasing polarity. |

| 4-methoxyphenyl ring | Aromatic Hydroxylation | CYP450 | Introduction of a hydroxyl group ortho to the methoxy or acetamide (B32628) group. |

| Acetamide bridge | Amide Hydrolysis | Hydrolases (e.g., amidases) | Cleavage of the molecule into 1H-indol-1-yl-acetic acid and 4-methoxyaniline. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target and elicit a biological response. nih.govresearchgate.netresearchgate.net These models serve as 3D queries for virtual screening, a process that rapidly searches large databases of chemical compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.gov

A pharmacophore model for a target of interest can be generated in two primary ways:

Ligand-based: When several active molecules are known, their common chemical features are aligned and abstracted to create a model.

Structure-based: When the 3D structure of the biological target (e.g., a protein crystal structure) is available, the key interaction points within the binding site are used to define the pharmacophoric features. researchgate.net

Assuming this compound is an active ligand for a hypothetical protein target, a ligand-based pharmacophore model could be constructed based on its key structural features. This model would then be used to screen compound libraries to discover structurally diverse molecules with the potential for similar biological activity.

Table 3: Hypothetical Pharmacophore Model Based on this compound This table illustrates a potential pharmacophore model derived from the compound's structure.

| Pharmacophoric Feature | Corresponding Chemical Group | Role in Binding (Hypothetical) |

|---|---|---|

| Aromatic Ring (AR1) | Indole ring system | Participates in π-π stacking or hydrophobic interactions with the target. |

| Aromatic Ring (AR2) | 4-methoxyphenyl ring | Engages in hydrophobic or aromatic interactions. |

| Hydrogen Bond Donor (HBD) | Amide N-H | Forms a key hydrogen bond with an acceptor group on the target protein. |

| Hydrogen Bond Acceptor (HBA1) | Amide C=O | Accepts a hydrogen bond from a donor group on the target protein. |

| Hydrogen Bond Acceptor (HBA2) | Methoxy oxygen | Acts as a potential secondary hydrogen bond acceptor. |

| Hydrophobic Center (HY) | Methylene (B1212753) bridge (-CH2-) | Contributes to hydrophobic interactions within the binding pocket. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govjetir.orgijapbjournal.com The fundamental principle of QSAR is that variations in the biological activity of a set of congeneric molecules are dependent on the changes in their physicochemical properties. scispace.com

To conduct a QSAR study, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is required. nih.gov For each compound, a set of molecular descriptors is calculated, which quantify various aspects of its structure, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties. Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that relates the descriptors to the activity. A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization efforts.

A hypothetical QSAR study for a series of analogues of this compound could be designed to explore how different substituents on the indole and phenyl rings affect a specific biological activity.

Table 4: Illustrative Dataset for a QSAR Analysis of this compound Analogues This table presents a hypothetical set of compounds and data to demonstrate the principles of a QSAR study.

| Compound | R¹ (on Phenyl Ring) | Hypothetical Activity (pIC₅₀) | logP (Descriptor 1) | Hammett Constant σ (Descriptor 2) |

|---|---|---|---|---|

| 1 (Parent) | -OCH₃ | 6.5 | 2.90 | -0.27 |

| 2 | -H | 6.1 | 2.65 | 0.00 |

| 3 | -Cl | 6.8 | 3.36 | 0.23 |

| 4 | -CH₃ | 6.3 | 3.16 | -0.17 |

| 5 | -NO₂ | 7.2 | 2.63 | 0.78 |

A hypothetical QSAR equation derived from such data might look like: pIC₅₀ = 5.95 + 0.45(logP) + 1.20(σ)

Preclinical Pharmacokinetic and Pharmacodynamic Considerations

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes)

No publicly available studies have reported on the in vitro metabolic stability of 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide in human, rat, or mouse liver microsomes. Consequently, critical parameters such as the compound's half-life (T1/2) and intrinsic clearance (Clint), which are fundamental in predicting its metabolic fate in vivo, remain uncharacterized.

While research on other indole-based structures, such as certain synthetic cannabinoid receptor agonists, has indicated that indole (B1671886) derivatives may be less metabolically reactive compared to their indazole counterparts, this general observation cannot be specifically extrapolated to this compound without direct experimental evidence. mdpi.com

Interactive Data Table: Metabolic Stability of this compound

| Species | System | Half-Life (T1/2) (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) | Data Availability |

|---|---|---|---|---|

| Human | Liver Microsomes | Data Not Available | Data Not Available | Not Available |

| Rat | Liver Microsomes | Data Not Available | Data Not Available | Not Available |

Blood-Brain Barrier (BBB) Permeation in Preclinical Models (where applicable)

There is currently no specific experimental data from in vitro models, such as the MDCK-pHaMDR cell monolayer, or in vivo studies in preclinical species to confirm whether this compound can permeate the blood-brain barrier.

Studies on other indole alkaloids have demonstrated a range of BBB permeability, with some compounds showing high permeability and others moderate permeability with involvement of efflux transporters. nih.gov However, without direct assessment, the potential for central nervous system exposure of this compound is unknown. Computational models for predicting BBB permeability exist, but no such predictions for this specific compound have been published. researchgate.net

Interactive Data Table: Blood-Brain Barrier Permeation of this compound

| Preclinical Model | Permeability Classification | Apparent Permeability Coefficient (Papp) | Efflux Ratio | Data Availability |

|---|---|---|---|---|

| In Vitro (e.g., MDCK cells) | Data Not Available | Data Not Available | Data Not Available | Not Available |

Advanced Derivatives and Analog Design for Enhanced Potency and Selectivity

Rational Design of Next-Generation Indole-Acetamide Compounds

The rational design of new drug candidates from a lead compound like 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide hinges on a systematic exploration of its structure-activity relationships (SAR). This process involves making targeted modifications to different parts of the molecule—the indole (B1671886) core, the acetamide (B32628) linker, and the N-aryl ring—to optimize interactions with its biological target and enhance desired activities.

Limited SAR studies on related indole-3-acetamide (B105759) derivatives have shown that substitutions on the N-aryl ring significantly influence biological activity. nih.govacs.org For example, in a series of compounds screened for α-amylase inhibition, an unsubstituted phenyl ring demonstrated moderate activity. nih.govacs.org The introduction of various substituents, such as methyl or dimethyl groups, at different positions on the aryl ring led to variable inhibitory activity, highlighting the sensitivity of the binding pocket to the steric and electronic properties of this region. nih.govacs.orgresearchgate.net

Similarly, research on 1H-indole-2-carboxamides as CB1 receptor allosteric modulators indicated that electron-donating groups at the 4-position of the N-phenyl ring were crucial for activity. nih.gov These findings suggest that for the this compound scaffold, modifying the 4-methoxy group or introducing other substituents on the phenyl ring could be a key strategy for enhancing potency and selectivity. Molecular docking studies can further elucidate the binding modes of these derivatives, guiding the design of compounds that can interact more effectively with the active site of a target enzyme or receptor. nih.gov

Table 1: Structure-Activity Relationship of N-Aryl Indole-Acetamide Derivatives

| Compound | N-Aryl Substitution | Observed Activity Trend | Potential Implication for Design |

|---|---|---|---|

| Analog A | Unsubstituted Phenyl | Moderate Inhibition | Establishes a baseline for activity. |

| Analog B | 4-Methylphenyl | Slightly Reduced Inhibition | Suggests steric hindrance or unfavorable electronic effects at the para position. |

| Analog C | 3,4-Dimethylphenyl | Superior Inhibition | Indicates a favorable interaction within the binding pocket for this substitution pattern. |

Synthesis and Evaluation of Novel Hybrid Structures

A promising strategy in drug design is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. This approach can lead to compounds with dual modes of action or improved properties. The indole-acetamide scaffold is an excellent candidate for developing such hybrids. For instance, researchers have successfully synthesized indole-hybrid chalcones by combining the indole core with a chalcone (B49325) moiety, a class of compounds known for various biological activities, including antiproliferative effects. mdpi.com

The synthesis of these hybrids often involves multi-step reactions. A general approach for creating indole-acetamide based hybrids could start with the synthesis of the core indole-acetic acid derivative. This intermediate can then be coupled with another molecule containing a suitable functional group (e.g., an amine) to form the final hybrid structure. For example, coupling indole-3-acetic acid with various substituted anilines in the presence of a coupling reagent like 1,1-carbonyldiimidazole is a common method for synthesizing indole-3-acetamides. nih.govacs.orgresearchgate.net

Once synthesized, these novel hybrid structures are subjected to rigorous biological evaluation. This typically includes in vitro assays to determine their activity against specific targets (e.g., enzymes or receptors) and cytotoxicity screening against various cell lines to assess their therapeutic potential and selectivity. mdpi.com

Bioisosteric Replacements and Their Impact on Biological Activity

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing drug candidates. cambridgemedchemconsulting.com This technique is used to enhance potency, alter selectivity, improve metabolic stability, and reduce toxicity. chem-space.comresearchgate.net For the this compound scaffold, several bioisosteric replacements can be envisioned.

The indole ring itself can be replaced with other bicyclic or heterocyclic systems. Based on a drug discovery approach for a PI3Kδ inhibitor, replacing the indole scaffold with other moieties was a key strategy. nih.gov Similarly, N-anilinoethylamides have been explored as melatoninergic agents where the aniline (B41778) portion acts as a mimic of the indole ring. mdpi.com

Other potential replacements include:

Methoxy (B1213986) Group: The methoxy group on the phenyl ring could be replaced by other groups like a hydroxyl, a fluorine atom, or a trifluoromethyl group to modulate electronic properties and metabolic stability. cambridgemedchemconsulting.com

Amide Linker: The amide bond can be replaced with bioisosteres such as a reverse amide, an ester, or a sulfonamide to alter hydrogen bonding capabilities and resistance to enzymatic degradation.

Phenyl Ring: The phenyl ring could be substituted with other aromatic systems like pyridyl or thiophene (B33073) rings to change polarity and potential interactions. cambridgemedchemconsulting.com

The impact of these replacements on biological activity can be profound. Each new analog must be synthesized and tested to determine whether the change has resulted in a beneficial modification of the compound's pharmacological profile.

Table 2: Potential Bioisosteric Replacements and Their Rationale

| Original Fragment | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Indole Ring | Indazole, Benzimidazole | Modulate electronic properties, hydrogen bonding, and patentability. nih.gov |

| Phenyl Ring | Pyridyl, Thienyl | Alter polarity, solubility, and potential for new vector interactions. cambridgemedchemconsulting.com |

| Methoxy Group | Hydroxyl, Fluoro, Alkyl | Fine-tune electronic effects, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com |

Development of Multi-Target Directed Ligands based on the Compound's Scaffold

Complex multifactorial diseases, such as Alzheimer's disease (AD), often require therapeutic approaches that can modulate multiple biological targets simultaneously. nih.govnih.gov The design of multi-target-directed ligands (MTDLs) is a modern strategy to address this complexity. nih.gov The indole-acetamide scaffold is a promising starting point for developing MTDLs due to the wide range of biological activities associated with indole derivatives. researchgate.net

The MTDL design strategy often involves creating hybrid compounds that link pharmacophores responsible for activity at different targets. nih.gov For example, an indole-based scaffold could be combined with a moiety known to inhibit acetylcholinesterase (AChE), a key target in AD. researchgate.netacs.org A novel series of indole-based compounds were designed and synthesized as potential anti-Alzheimer's agents, targeting both cholinesterases (AChE and BuChE) and Aβ amyloid aggregation. researchgate.net

The development process involves identifying relevant targets for a specific disease and then designing a single molecule that can interact with them. For AD, this could involve combining an indole-acetamide core with fragments that provide antioxidant, anti-inflammatory, or metal-chelating properties, in addition to cholinesterase inhibition. acs.orgebi.ac.uk The resulting MTDLs are then evaluated for their activity against each intended target to confirm their multi-target profile. This approach holds the potential to yield more effective treatments for complex diseases compared to single-target drugs. nih.gov

Future Research Directions and Therapeutic Prospects

Elucidation of Complete Mechanism of Action for Promising Biological Activities

A critical first step in the development of any new therapeutic agent is to understand its mechanism of action. For 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide, its structural similarity to other bioactive indole (B1671886) derivatives suggests several potential pathways that warrant investigation. For instance, various indole-acetamide derivatives have been shown to exhibit anticancer properties by inhibiting tubulin polymerization, a key process in cell division. rsc.orgnih.gov Future studies should therefore explore whether this compound can likewise disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Furthermore, other related acetamide (B32628) compounds have demonstrated inhibitory activity against crucial signaling enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is pivotal for tumor angiogenesis. nih.gov Investigating the effect of the title compound on the VEGFR-2 signaling pathway, as well as other pathways commonly implicated in cancer such as the PI3K-Akt-mTOR pathway, would be a valuable line of inquiry. nih.gov

Identification of Novel Molecular Targets

Beyond the established targets of similar compounds, it is crucial to identify novel molecular binding partners for this compound. Unbiased screening approaches, such as affinity chromatography-mass spectrometry and chemical proteomics, could reveal unexpected protein interactions. Given the diverse biological activities of indole derivatives, potential targets could span a wide range of protein classes, including kinases, ion channels, and transcription factors.

For example, certain N-acetamide indoles have been identified as inhibitors of PfATP4, an ion pump in the malaria parasite Plasmodium falciparum. nih.gov This highlights the potential for this class of compounds to have applications beyond oncology, including in infectious diseases. A comprehensive target identification strategy could therefore uncover previously unconsidered therapeutic applications for this compound.

Development as Chemical Probes for Biological Pathway Exploration

A well-characterized small molecule can be a powerful tool for dissecting complex biological pathways. Should this compound be found to have a specific and potent interaction with a particular molecular target, it could be developed into a chemical probe. nih.gov Such a probe would enable researchers to selectively modulate the activity of its target protein in cellular and animal models, thereby clarifying the protein's role in health and disease. The development of both inhibitor and activator probes, if possible, would provide a more complete toolkit for biological exploration.

Exploration of New Preclinical Disease Models for Therapeutic Application